BenchChemオンラインストアへようこそ!

4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine

CDK7 inhibition Cyclin-dependent kinase Kinase selectivity profiling

Procure 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine as a differentiated kinase inhibitor scaffold. The meta-chloro substitution enables critical hydrophobic interactions within kinase ATP-binding clefts, producing distinct selectivity vs para-chloro analogs. Validated CDK7 inhibition (IC50=20 nM) with 11.5-fold selectivity over CDK5/p25, JAK1/3-STAT6 inhibition (IC50=46 nM) with >600-fold JAK3 selectivity, and Syk-dependent BLNK phosphorylation blockade (EC50=2 nM). Research-grade purity ≥97%. For oncology and inflammation SAR campaigns.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
CAS No. 874814-28-5
Cat. No. B1452411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine
CAS874814-28-5
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C11H10ClN3/c1-7-6-14-11(13)15-10(7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15)
InChIKeyQVYHMPSBBVSJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine (CAS 874814-28-5) – Baseline Classification and Procurement Context


4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine is a C11H10ClN3 pyrimidine derivative characterized by a 3-chlorophenyl substituent at the 4-position and a methyl group at the 5-position of the 2-aminopyrimidine core . The compound is primarily employed as a research scaffold for kinase inhibitor development, with documented activity across multiple kinase targets including CDK, JAK, Syk, and PKC families [1]. In procurement contexts, the compound is commercially available as a research-grade building block with standard purity specifications of 97% .

Why Generic 2-Aminopyrimidine Substitution Fails – Critical Differentiation Parameters for 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine


Generic 2-aminopyrimidine scaffolds (e.g., 5-methylpyrimidin-2-amine, CAS 50840-23-8, molecular weight 109.13) lack the 4-aryl substitution pattern essential for kinase binding pocket engagement . The 3-chlorophenyl moiety at the 4-position of 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine (molecular weight 219.67) confers critical hydrophobic interactions within the ATP-binding cleft of multiple kinases, a structural feature absent in unsubstituted or solely 5-methyl-substituted pyrimidin-2-amines [1]. Furthermore, the meta-chloro substitution pattern on the phenyl ring produces distinct selectivity profiles compared to para-chloro analogs (e.g., 4-(4-chlorophenyl)-5-methylpyrimidin-2-amine), as the position of the chlorine atom influences hydrogen-bonding networks and steric complementarity with kinase hinge regions . The following quantitative evidence establishes the precise performance differentials that render simple scaffold substitution scientifically invalid.

Quantitative Differentiation Evidence – Direct Comparative Activity Data for 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine


CDK7 versus CDK5 Isoform Selectivity Profile – Differential Kinase Inhibition Potency

4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine exhibits a marked potency differential between CDK7/Cyclin H/MNAT1 and CDK5/p25 isoforms. The compound inhibits CDK7 with an IC50 of 20 nM [1], whereas CDK5/p25 inhibition requires an IC50 of 229 nM [2]. This approximately 11.5-fold potency preference for CDK7 over CDK5 is a measurable selectivity feature not observed in many unsubstituted 2-aminopyrimidine scaffolds, which typically lack the 4-aryl substitution required for productive kinase hinge-region engagement.

CDK7 inhibition Cyclin-dependent kinase Kinase selectivity profiling

JAK Family Differential Inhibition – Cellular Activity Comparison Across JAK Isoforms

The compound demonstrates distinct inhibition profiles across JAK family members in cellular assays. In human BEAS-2B bronchial epithelial cells, 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine inhibits IL13-induced STAT6 phosphorylation with an IC50 of 140 nM, reflecting JAK pathway inhibition [1]. In Ramos B cells harboring a beta-lactamase reporter gene, the compound inhibits JAK1/3-mediated IL4-induced STAT6 phosphorylation with an IC50 of 46 nM [2]. The cellular JAK2 activity is comparatively weaker, with an IC50 of 690 nM in recombinant enzyme assays [3], while JAK3 recombinant enzyme inhibition exceeds 27.9 μM [4]. This profile contrasts with generic 5-methylpyrimidin-2-amine (CAS 50840-23-8), which lacks the 4-aryl substituent required for JAK family engagement.

JAK inhibition JAK1/JAK3 selectivity Cellular kinase assay

Syk Kinase Potency Gradient – B-Cell Receptor Signaling Inhibition Across Assay Formats

4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine exhibits potent Syk inhibition that varies by assay endpoint and detection method. In human Ramos B cells, the compound inhibits anti-IgM-induced phosphorylation of BLNK at Y96 with an EC50 of 2 nM [1]. A related cellular Syk assay measuring intracellular calcium flux in Ramos B cells yields an EC50 of 87 nM [2]. This 43.5-fold difference between proximal phosphorylation readouts and distal calcium flux endpoints provides quantifiable insight into the compound's functional activity gradient within the B-cell receptor signaling cascade.

Syk inhibition B-cell receptor signaling Cellular kinase assay

PKCζ Activity Profile – Isoform-Specific Inhibition with Distinct Structure-Activity Relationship

The compound inhibits human PKCζ with an IC50 of 700 nM in cell-free phosphorylation assays [1]. A structurally related analog (BDBM50497865, CHEMBL3323330), differing in the phenyl substitution pattern, exhibits an IC50 of 900 nM under identical assay conditions [2]. This 1.3-fold difference, while modest, demonstrates that the 3-chlorophenyl substitution pattern in the target compound produces measurable PKCζ inhibition that differs from alternative halogen-substituted analogs. In cellular context, PKCζ-mediated TNFα-induced NF-κB activation is inhibited with an IC50 of 2.90 μM for the target compound [1], compared to 1.90 μM for the comparator analog [2].

PKCzeta inhibition NF-kappaB signaling Protein kinase C

Procurement-Grade Purity Specification – Vendor Batch Analysis Documentation

Commercial sourcing of 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine (CAS 874814-28-5) is available with standard purity specification of 97% as verified by batch-specific analytical characterization including NMR, HPLC, and GC analysis . This documented purity threshold is critical for reproducible kinase inhibition studies, as impurities in 2-aminopyrimidine scaffolds (e.g., residual synthetic intermediates or halogenated byproducts) can confound biochemical assay results through off-target kinase interactions or fluorescence interference.

Chemical purity Quality control Analytical characterization

Structural Determinant of Kinase Scaffold Utility – 3-Chlorophenyl Substitution Position

The meta-chloro substitution on the 4-phenyl ring of 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine is a critical structural determinant distinguishing it from para-chloro analogs (e.g., 4-(4-chlorophenyl)-5-methylpyrimidin-2-amine). Studies on related 4-(3-chlorophenyl)pyrimidin-2-amine scaffolds have demonstrated that modifications at the 3-position of the phenyl ring significantly affect anticancer activity, highlighting the structure-activity relationship (SAR) dependency on chlorine position . In HepG2 hepatocellular carcinoma cells, the 3-chlorophenyl-substituted pyrimidin-2-amine core exhibits an IC50 of 15.0 μM, establishing a baseline cytotoxicity value for this substitution pattern .

Structure-activity relationship Kinase inhibitor scaffold Phenyl substitution pattern

Evidence-Based Application Scenarios – Where 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine Provides Verifiable Scientific Utility


CDK7-Selective Kinase Inhibitor Lead Optimization and Mechanistic Studies

Researchers developing CDK7-selective inhibitors for oncology applications can utilize 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine as a reference scaffold with documented CDK7 inhibition (IC50 = 20 nM) and measurable selectivity over CDK5/p25 (IC50 = 229 nM, ~11.5-fold window) [1]. This established selectivity profile enables structure-activity relationship campaigns focused on enhancing CDK7 potency while maintaining or improving isoform selectivity. The compound's activity in the CDK7/Cyclin H/MNAT1 complex using 5-FAM-YSPTSPSYSPTSPSYSPTSPSKKK substrate provides a validated assay framework for comparative evaluation of derivative compounds.

JAK1/3-Preferential Pathway Dissection in Inflammatory Signaling Models

Investigators examining JAK-STAT signaling in inflammatory or immunological contexts can employ 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine to probe JAK1/3-mediated pathways with minimized JAK2/JAK3 interference. The compound inhibits JAK1/3-driven STAT6 phosphorylation in Ramos B cells with an IC50 of 46 nM, while exhibiting >600-fold reduced activity against JAK3 (>27.9 μM) and moderate JAK2 inhibition (690 nM) [2]. This selectivity pattern is particularly relevant for studies distinguishing JAK1/3-dependent IL-4/IL-13 signaling from JAK2-dependent hematopoietic pathways.

B-Cell Receptor Proximal Signaling Analysis via Syk Inhibition

Researchers investigating early B-cell receptor signaling events can leverage 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine for Syk inhibition studies with defined potency at proximal phosphorylation nodes. The compound's potent inhibition of BLNK phosphorylation at Y96 (EC50 = 2 nM) in Ramos B cells [3] enables interrogation of the immediate Syk substrate phosphorylation events following BCR engagement, while the differential activity on downstream calcium flux (EC50 = 87 nM) [4] provides a tool for dissecting signal amplification and attenuation mechanisms along the BCR-Syk-PLCγ2 axis.

PKCζ-Mediated NF-κB Activation Studies with Defined Cellular-to-Enzyme Activity Relationship

Investigators examining PKCζ-dependent NF-κB transcriptional regulation can utilize 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine with characterized enzyme-to-cellular activity translation. The compound inhibits PKCζ enzyme activity with an IC50 of 700 nM and suppresses TNFα-induced NF-κB activation in U937 cells with an IC50 of 2.90 μM [5]. This defined cellular penetration and target engagement profile establishes a baseline for evaluating PKCζ inhibitors in inflammation and oncology models where NF-κB signaling is implicated.

Quote Request

Request a Quote for 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.